Myeloperoxidase (MPO) Inhibitory Potency: A Direct Comparison with the Dechlorinated Analog
The presence of the chlorine atom at the 6-position is essential for potent inhibition of the enzyme Myeloperoxidase (MPO). In a direct comparison using the same recombinant human MPO assay, 6-Chloro-5-phenylpyridine-2-carbonitrile (Target Compound) exhibited an IC50 of 1.40 nM [1], while its dechlorinated analog, 5-phenylpyridine-2-carbonitrile (Comparator), was significantly less potent with an IC50 of 1,500 nM [2]. This represents a difference of three orders of magnitude (over 1,000-fold), demonstrating the critical role of the 6-chloro substituent for target engagement.
| Evidence Dimension | Inhibitory Potency against Recombinant Human Myeloperoxidase (MPO) |
|---|---|
| Target Compound Data | IC50 = 1.40 nM |
| Comparator Or Baseline | 5-phenylpyridine-2-carbonitrile (IC50 = 1,500 nM) |
| Quantified Difference | ~1,070-fold higher potency for the target compound |
| Conditions | Recombinant human MPO incubated for 10 mins in presence of 120 mM NaCl; activity measured by aminophenyl fluorescein based assay [1][2]. |
Why This Matters
This quantifies a non-obvious, critical structural requirement for MPO inhibition, directly informing medicinal chemistry SAR and target validation studies.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231): 6-Chloro-5-phenylpyridine-2-carbonitrile. IC50 = 1.40 nM for recombinant human MPO. View Source
- [2] BindingDB. BDBM50554046 (CHEMBL4783713): 5-phenylpyridine-2-carbonitrile. IC50 = 1,500 nM for recombinant human MPO. View Source
